4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Molecular docking studies of related compounds suggest that they can bind to the hinge region of atp binding sites of kinases like egfr .
Biochemical Pathways
Compounds with similar structures have shown to inhibit cdk2, a kinase involved in cell cycle regulation .
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .
Result of Action
Similar compounds have shown superior cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors .
Biochemische Analyse
Biochemical Properties
The compound interacts with RORc, a member of the nuclear receptor superfamily, at the molecular level . It has been shown to inhibit the cell-based luciferase reporter activity with an IC50 value of 0.82 μmol/L .
Cellular Effects
The compound exerts its effects on various types of cells by regulating the expression of target genes involved in a range of physiological processes such as development, metabolism, and immunity .
Molecular Mechanism
The compound acts as an inverse agonist of RORc, a nuclear receptor that controls the expression of target genes . It binds to the hinge region of the ATP binding site of RORc, similar to the standard drug erlotinib .
Temporal Effects in Laboratory Settings
It has been shown to display a 120-fold selectivity for RORc over other nuclear receptors .
Metabolic Pathways
It is known to interact with RORc, a nuclear receptor that regulates the expression of target genes involved in various physiological processes .
Subcellular Localization
It is known to interact with RORc, a nuclear receptor that is typically localized in the nucleus .
Biologische Aktivität
The compound 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule with significant potential in pharmacological applications. It is primarily recognized for its activity as a RORc (Retinoic Acid Receptor-related Orphan Receptor gamma) inverse agonist and as an inhibitor of cyclin-dependent kinase 2 (CDK2) . This article explores the biological activity of this compound through various studies and experimental findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N3O3, with a molecular weight of approximately 377.4 g/mol . The unique bicyclic structure includes a pyrrolo[3,4-d]pyrimidine moiety with a benzyloxy group and a butyl substituent at the 6-position. This configuration suggests diverse chemical reactivity and potential biological activity due to multiple functional groups.
The biological activity of This compound has been primarily studied in the context of its interaction with RORc and CDK2:
- RORc Inhibition : The compound acts as an inverse agonist for RORc, which is crucial in regulating immune responses and metabolic processes. The binding affinity was assessed using AlphaScreen assays , revealing significant interaction at the molecular level.
- CDK2 Inhibition : The compound has shown promise as a CDK2 inhibitor, impacting cell cycle regulation. Molecular docking studies indicate that it fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
Biological Activity Data
Research indicates that compounds similar to This compound exhibit significant biological activities. Below is a summary of findings from various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that related compounds exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of CDK2 activity.
- RORc Modulation : Research exploring RORc modulation indicated that inverse agonists could downregulate pro-inflammatory cytokines in autoimmune models, suggesting therapeutic applications in inflammatory diseases.
Synthesis and Derivatives
The synthesis of This compound can be achieved through various methods that allow for structural modifications to enhance biological properties. Notable derivatives include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Similar core structure with benzyl substitution | Potential CDK2 inhibitor |
6-butyl-3-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Different alkyl group; lacks benzyloxy | Moderate cytotoxicity |
Eigenschaften
IUPAC Name |
6-butyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-3-13-26-14-19-20(22(26)27)21(25-23(28)24-19)17-9-11-18(12-10-17)29-15-16-7-5-4-6-8-16/h4-12,21H,2-3,13-15H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVZBYXEWWQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.